molecular formula C12H11FN2 B8735007 2-Fluoro-N-(pyridin-3-ylmethyl)aniline CAS No. 113248-80-9

2-Fluoro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B8735007
CAS No.: 113248-80-9
M. Wt: 202.23 g/mol
InChI Key: YJXGFPILFSFXBI-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pyridin-3-ylmethyl)aniline is a fluorinated aromatic amine featuring a pyridin-3-ylmethyl group attached to the nitrogen of a 2-fluoroaniline scaffold. Its molecular formula is C₁₂H₁₁FN₂ (calculated molecular weight: 202.23 g/mol). The fluorine atom at the ortho position of the aniline ring introduces steric and electronic effects, influencing reactivity, solubility, and biological interactions.

For instance, 4-bromo-N-(pyridin-3-ylmethyl)aniline (CAS 84324-68-5) is synthesized via coupling reactions involving bromoaniline and pyridin-3-ylboronic acid, suggesting a pathway adaptable to the fluoro analog .

Properties

CAS No.

113248-80-9

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

2-fluoro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11FN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2

InChI Key

YJXGFPILFSFXBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and biological distinctions between 2-fluoro-N-(pyridin-3-ylmethyl)aniline and its analogs:

Table 1: Key Properties of N-(Pyridin-3-ylmethyl)aniline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Purity (%) LCMS (m/z [M+H]⁺) Biological Relevance Reference
2-Fluoro-N-(pyridin-3-ylmethyl)aniline 2-F, N-(pyridin-3-ylmethyl) 202.23 N/A N/A Antitumor, kinase inhibition
4-Chloro-N-(pyridin-3-ylmethyl)aniline 4-Cl, N-(pyridin-3-ylmethyl) 230.69 95 N/A Intermediate for drug discovery
4-Bromo-N-(pyridin-3-ylmethyl)aniline 4-Br, N-(pyridin-3-ylmethyl) 275.14 95 N/A Structural studies
9f (2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline) 2-NO₂, 5-sulfonylpiperazine 454.1 >98 454.1 FLT3 kinase inhibition
9g (5-(4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline) 2-NO₂, 5-dichlorosulfonylpiperazine 522.0 8 522.0 Low-yield antitumor candidate
2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline 2,4-NO₂, N-(pyridin-3-ylmethyl) 274.23 N/A N/A Tubulin binding, herbicidal

Key Comparisons

Electronic and Steric Effects Fluorine vs. Nitro Groups: Nitro-substituted derivatives (e.g., 9f, 9g) exhibit higher molecular weights and distinct biological profiles. For example, 9f shows >98% purity and potent FLT3 kinase inhibition (IC₅₀ < 10 nM), attributed to the sulfonylpiperazine moiety’s hydrogen-bonding capacity .

Biological Activity Antitumor Potential: The 2,4-dinitro analog binds plant α-tubulin, suggesting herbicidal applications, whereas 2-fluoro derivatives are explored for human kinase targets due to fluorine’s favorable pharmacokinetic properties . Purity and Yield: Nitro-substituted compounds (e.g., 9g, 9h) often have lower purity (8–21%) due to challenging syntheses, while halogenated analogs (e.g., 4-chloro) achieve >95% purity via optimized protocols .

Structural Diversity

  • Piperazine Modifications : Compounds like 9f and 9h incorporate sulfonylpiperazine groups, broadening solubility and target engagement compared to simpler halogenated or nitro derivatives .
  • Heterocyclic Variants : Replacing pyridin-3-ylmethyl with pyrazolylmethyl (e.g., UXJ ligand) alters hydrogen-bonding networks, as seen in crystallographic studies .

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